molecular formula C7H11N3 B1280943 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS No. 55440-17-0

3-Amino-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1280943
CAS RN: 55440-17-0
M. Wt: 137.18 g/mol
InChI Key: ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
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Description

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C7H11N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole involves several steps. One method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

The molecular structure of 3-Amino-4,5,6,7-tetrahydro-1H-indazole is characterized by a seven-membered ring containing two nitrogen atoms and five carbon atoms .


Chemical Reactions Analysis

The Diels–Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide undergo facile intermolecular ene reactions. The reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1H-indazoles .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Research

3-Amino-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been extensively studied for their potential in chemical synthesis and pharmaceutical applications. For instance, the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives has been explored. These derivatives have shown significant antimicrobial activity against various bacteria and fungi (Yakaiah et al., 2008). Additionally, the structure and properties of fluorinated indazoles, including tetrahydro-1H-indazoles, have been analyzed using X-ray crystallography and magnetic resonance spectroscopy (Teichert et al., 2007).

Anticancer Potential

Notably, certain 1H-indazole-6-amine derivatives have demonstrated significant anticancer activity. A series of these derivatives were synthesized and tested against human cancer cell lines, showing promising antiproliferative activity (Ngo Xuan Hoang et al., 2022). Similarly, another study reported the synthesis of 1H-indazole-5-carboxylic acids with notable anti-inflammatory effects, highlighting their potential in cancer treatment (Nagakura et al., 1979).

Antioxidant Properties

The antioxidant properties of indazole derivatives have also been a subject of interest. A study evaluating the antioxidant activity of various tetrahydroindazoles found that some compounds exhibited moderate to high activity in standard antioxidant assays (Polo et al., 2016).

Coordination Compounds and Enzyme Inhibition

The formation of coordination compounds with metals like Cu(II), Co(II), and Ag(I) using 4,5,6,7-tetrahydro-1H-indazole has been studied for antimicrobial, antioxidant, and enzyme inhibition properties. These compounds showed significant activity in various biological assays (Khan et al., 2017).

Potential in Multicomponent Synthesis

Multicomponent synthesis using 3-amino-1H-indazole derivatives has been explored for the regioselective formation of azolopyrimidines, demonstrating the versatility of these compounds in complex chemical reactions (Tkachenko et al., 2019).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,5,6,7-tetrahydro-1H-indazole

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